molecular formula C9H18O2 B14365648 [(2S,3R)-3-Hexyloxiran-2-yl]methanol CAS No. 90125-52-3

[(2S,3R)-3-Hexyloxiran-2-yl]methanol

Cat. No.: B14365648
CAS No.: 90125-52-3
M. Wt: 158.24 g/mol
InChI Key: UDSPJJHSJCWGQS-BDAKNGLRSA-N
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Description

[(2S,3R)-3-Hexyloxiran-2-yl]methanol is a chiral epoxide compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique three-dimensional structure, which includes an oxirane ring and a hexyloxy group. The stereochemistry of this compound is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-Hexyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts. The reaction is carried out in the presence of tert-butyl hydroperoxide, which acts as the oxidizing agent. The reaction conditions are usually mild, with temperatures maintained around 0-5°C to ensure high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of immobilized catalysts and automated systems to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-Hexyloxiran-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can convert the epoxide ring to diols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Diols.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

[(2S,3R)-3-Hexyloxiran-2-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate for biocatalysis.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-Hexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity is exploited in biocatalysis and enzyme inhibition studies. The compound’s stereochemistry plays a crucial role in determining its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

[(2S,3R)-3-Hexyloxiran-2-yl]methanol can be compared with other similar compounds such as:

    (2S,3R)-3-Methyloxiran-2-yl]methanol: Similar structure but with a methyl group instead of a hexyloxy group.

    (2S,3R)-3-Alkyloxiran-2-yl]methanol: Varies in the length and nature of the alkyl chain.

    (2S,3R)-3-Benzylmethyloxirane: Contains a benzyl group, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hexyloxy group, which imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

90125-52-3

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

[(2S,3R)-3-hexyloxiran-2-yl]methanol

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-8-9(7-10)11-8/h8-10H,2-7H2,1H3/t8-,9+/m1/s1

InChI Key

UDSPJJHSJCWGQS-BDAKNGLRSA-N

Isomeric SMILES

CCCCCC[C@@H]1[C@@H](O1)CO

Canonical SMILES

CCCCCCC1C(O1)CO

Origin of Product

United States

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